Deadamantane N-5-(S)-Hexanamide AKB48
CAS No.:
Cat. No.: VC0210096
Molecular Formula: C₁₉H₂₈N₄O₂
Molecular Weight: 344.45
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₉H₂₈N₄O₂ |
---|---|
Molecular Weight | 344.45 |
Introduction
Chemical Classification and Nomenclature
Deadamantane N-5-(S)-Hexanamide AKB48 is a synthetic cannabinoid belonging to the indazole class of compounds. Its primary chemical name is N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, though it is commonly referred to simply as AKB48. The compound exhibits structural similarities to other synthetic cannabinoids such as JWH-018 and STS-135, which have been documented for their psychoactive properties. AKB48 first appeared in the scientific literature after being identified in Japan in 2012 as a component in synthetic cannabis products.
The chemical structure features an indazole core with a pentyl chain and an adamantyl group connected via a carboxamide linkage. This structural arrangement contributes to its high affinity for cannabinoid receptors and subsequent psychoactive effects. The compound is also known by alternative nomenclature including APINACA in certain research contexts .
Chemical Identifiers and Properties
The related metabolite, AKB48 N-(5-hydroxypentyl), provides insight into the parent compound's properties with the following characteristics:
Property | Value |
---|---|
CAS Number | 1778734-77-2 (for metabolite) |
Molecular Formula | C₂₃H₃₁N₃O₂ |
Molecular Weight | 381.5 g/mol |
IUPAC Name | N-(1-adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide |
InChIKey | JHUVNYPOUNCRTP-UHFFFAOYSA-N |
The Deadamantane N-5-(S)-Hexanamide variant of AKB48 appears in commercial chemical catalogs with various pricing options, suggesting its availability for research purposes .
Pharmacological Profile
Mechanism of Action
AKB48 functions primarily as a potent agonist for cannabinoid receptors, specifically targeting both CB1 and CB2 receptors in the endocannabinoid system. The compound's mechanism involves binding to these receptors, leading to various physiological effects similar to those produced by naturally occurring cannabinoids like Δ9-tetrahydrocannabinol (THC).
Receptor Binding and Potency
The compound demonstrates significant agonistic activity at cannabinoid receptors with precise binding parameters:
Receptor | Effective Concentration (EC₅₀) |
---|---|
CB1 | 142 nM |
CB2 | 141 nM |
These values indicate AKB48's high potency, with binding affinity notably higher than that of THC. Studies suggest it acts as a full agonist at the CB1 receptor and a partial agonist at the CB2 receptor, which has implications for both therapeutic research and potential for misuse.
Metabolic Pathways and Detection
Metabolite Formation
When AKB48 enters the human body, it undergoes metabolism to produce several metabolites that can be detected in biological specimens. Among these metabolites are:
These metabolites are critical markers for forensic and clinical toxicology when screening for AKB48 use or exposure.
Analytical Detection Methods
Advanced analytical techniques have been developed for the detection and quantification of AKB48 and its metabolites in biological matrices. Ultra-high pressure liquid chromatography–quadrupole time of flight–mass spectrometry (UHPLC–QTOF–MS) has proven particularly effective for this purpose .
Analytical Parameter | Value |
---|---|
Detection Limit Range | 0.1-12 ng/mL |
Matrix | Urine |
Sample Preparation | β-glucuronidase treatment, solid-phase extraction |
Chromatographic Method | C18-column with water/acetonitrile gradient (0.1% formic acid) |
This sensitive method allows for the reliable detection of AKB48 metabolites in urine samples from individuals who have been exposed to the compound . The methodology involves an initial screening for identification and quantification, followed by a confirmatory injection, ensuring accurate results.
Research Applications and Considerations
Scientific Research Context
AKB48 has primarily been utilized in research settings for understanding the pharmacology of synthetic cannabinoids and their effects on the endocannabinoid system. The compound's well-defined receptor binding profile makes it valuable for comparative studies against other cannabinoids .
Analytical Standards and Reference Materials
Detection in Population Screening
Recent screening studies have revealed the presence of AKB48 metabolites in population samples. In one study examining 1,000 urine samples from subjects in drug withdrawal programs, hydroxylated metabolites of AKB48 were detected and confirmed, alongside metabolites from other synthetic cannabinoids . This finding highlights the compound's relevance in contemporary substance use monitoring.
Synthetic Cannabinoid Metabolites | Detection Rate |
---|---|
Multiple SC metabolites including AKB48 | 2.3% of samples |
The ability to detect these metabolites demonstrates the effectiveness of current analytical methods in identifying AKB48 exposure in human subjects .
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